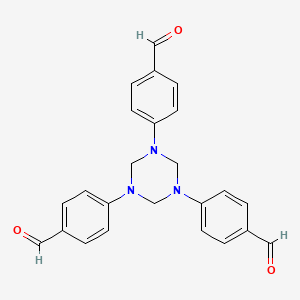![molecular formula C₁₇H₁₅Br B1145178 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene CAS No. 13099-16-6](/img/structure/B1145178.png)
5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene is a complex organic compound characterized by its unique structure, which includes a bromoethylidene group attached to a dibenzo annulene framework. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene typically involves the following steps:
- Starting Materials : The synthesis begins with the preparation of the dibenzo annulene core, which can be synthesized through a series of cyclization reactions.
- Bromoethylidene Introduction : The bromoethylidene group is introduced via a bromination reaction. This step often involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
- Reaction Conditions : The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols for handling bromine, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene can undergo various chemical reactions, including:
- Substitution Reactions : The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
- Addition Reactions : The double bond in the bromoethylidene group can participate in addition reactions with electrophiles or nucleophiles.
- Substitution : Reagents like sodium azide or potassium thiocyanate in polar solvents.
- Oxidation : Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a ketone or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Potential use in studying biological pathways involving brominated compounds.
- Medicine : Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
- Industry : Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene involves its interaction with molecular targets through its reactive bromoethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 5-(2-Chloroethylidene)-10,11-dihydro-5H-dibenzoa,dannulene : Similar structure but with a chloro group instead of a bromo group.
- 5-(2-Iodoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene : Contains an iodo group, which can exhibit different reactivity due to the larger atomic size of iodine.
- 5-(2-Fluoroethylidene)-10,11-dihydro-5H-dibenzoa,dannulene : Features a fluoro group, known for its strong electron-withdrawing properties.
Uniqueness: The uniqueness of 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene lies in its specific reactivity profile, which is influenced by the presence of the bromo group. This makes it particularly useful in certain synthetic applications where selective reactivity is desired.
Eigenschaften
IUPAC Name |
2-(2-bromoethylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br/c18-12-11-17-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPFEELJRFPYAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CCBr)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one](/img/structure/B1145097.png)


